4-(3-Ethoxy-3-oxopropyl)benzoic acid
Description
Properties
IUPAC Name |
4-(3-ethoxy-3-oxopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2,5,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOJERXUVJAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Ethoxy-3-oxopropyl)benzoic acid, with the chemical formula C12H14O4 and CAS number 267888-21-1, is a compound of growing interest in pharmaceutical and biochemical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by its benzoic acid structure with an ethoxy group and a ketone functional group. Its molecular structure is depicted as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been noted that compounds with similar structures often exhibit significant effects on enzyme inhibition and receptor binding, particularly in the context of anti-inflammatory and antimicrobial activities.
Target Enzymes
Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, although detailed studies are still needed to elucidate these interactions fully.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound. It has been tested against various bacterial strains, showing promising inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.9 µM |
| Escherichia coli | 12.9 µM |
These results suggest that the compound could be developed into an effective antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This effect was assessed using ELISA assays, indicating its potential utility in treating inflammatory diseases.
Case Studies
-
Tuberculosis Treatment Exploration
A recent study focused on identifying novel inhibitors for tuberculosis treatment highlighted the importance of compounds structurally related to this compound. The study emphasized the need for new treatments that target Mycobacterium tuberculosis effectively, suggesting that derivatives of this compound could be explored for their antitubercular activity . -
Polymer Applications
Research into the synthesis of polyamides from this compound has shown that this compound can be utilized in creating materials with enhanced properties for various industrial applications . This suggests a broader scope for its biological activity beyond traditional pharmaceutical uses.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest that it may be metabolized via cytochrome P450 enzymes, similar to other piperazine derivatives, which could influence its efficacy and safety profile in clinical settings.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(3-Ethoxy-3-oxopropyl)benzoic acid and related compounds:
*Estimated based on structural analogy to ethyl ester derivative.
Structural and Functional Analysis
Ethyl 4-(3-Ethoxy-3-oxopropyl)benzoate (CAS 38628-52-3)
- Key Differences : The ethyl ester group replaces the carboxylic acid, increasing lipophilicity (logP ~2.5–3.0) and making it more suitable as a prodrug or delivery intermediate.
- Applications : Frequently cited in patents for hydrolysis to the acid form, which is reactive in conjugations .
2-(3-Methoxy-3-oxopropyl)benzoic Acid
- Key Differences : Ortho-substitution introduces steric hindrance, reducing solubility in polar solvents compared to the para isomer. The methoxy group further decreases reactivity relative to ethoxy .
(4-(3-Ethoxy-3-oxopropyl)phenyl)boronic Acid (CAS 660440-57-3)
- Key Differences : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the carboxylic acid analog. This makes it valuable in synthesizing biaryl structures .
3-(3-Chloropropanoyl)-4-methoxybenzoic Acid (CAS 1216277-75-6)
- Key Differences : The chloro and methoxy groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution. This contrasts with the ethoxy-oxopropyl group, which is less reactive .
4-[(3-Ethoxy-1,3-dioxopropyl)amino]-benzoic Acid (CAS 130217-49-1)
Preparation Methods
Preparation via Grignard Reaction and Subsequent Oxidation
One of the most direct approaches involves a Grignard reaction on a suitably halogenated benzoic acid derivative, followed by oxidation to introduce the carboxylic acid functionality.
- Step 1: Synthesis of 4-(2-halogenated ethyl)benzoic acid, typically via halogenation of 4-aminobenzoic acid or related derivatives.
- Step 2: Grignard reagent formation by reacting the halogenated benzoic acid with magnesium turnings in anhydrous ether.
- Step 3: Nucleophilic addition of the Grignard reagent to glyoxal dialkyl acetal, forming a β-hydroxy intermediate.
- Step 4: Hydrolysis and oxidation of the intermediate to yield the target acid.
- This method is detailed in patent CN103265428B, where the reaction involves a Grignard reagent reacting with glyoxal derivatives, followed by hydrolysis to afford the desired benzoic acid derivative with the 3-ethoxy-3-oxopropyl substituent.
Esterification and Transamidation Approach
An alternative route involves synthesizing the ester derivative, ethyl 4-(3-ethoxy-3-oxopropyl)benzoate , followed by hydrolysis to obtain the acid.
- Step 1: Esterification of 4-aminobenzoic acid or 4-hydroxybenzoic acid with ethanol and thionyl chloride or sulfuryl chloride to form the ethyl ester.
- Step 2: Alkylation of the ester with ethyl chloroformate or related reagents to introduce the 3-ethoxy-3-oxopropyl group.
- Step 3: Hydrolysis of the ester to produce 4-(3-ethoxy-3-oxopropyl)benzoic acid .
- The synthesis of ethyl 4-(3-ethoxy-3-oxopropyl)benzoate has been reported, with the process involving acylation and esterification steps, optimized for yield and purity.
Synthesis via Acylation and Cyclization
A more complex route involves cyclization and subsequent functionalization:
- Step 1: Formation of isoquinoline or related heterocyclic intermediates.
- Step 2: Functionalization with ethoxy-oxopropyl groups via acylation or Mannich-type reactions.
- Step 3: Hydrolysis and oxidation steps to produce the target compound.
- This pathway is more elaborate and is typically employed for derivatives with heterocyclic cores, but can be adapted for the benzoic acid derivative with appropriate modifications.
Data Table Summarizing Preparation Methods
| Method No. | Starting Material | Key Reagents | Main Reactions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Halogenated benzoic acid | Magnesium, glyoxal dialkyl acetal | Grignard addition, oxidation | High specificity, direct | Multi-step, requires strict anhydrous conditions |
| 2 | 4-Aminobenzoic acid | Ethanol, acylating agents | Esterification, alkylation | Good for ester intermediates | Additional hydrolysis step needed |
| 3 | Commercial benzene derivatives | Halogenation, oxidation, acylation | Multi-step functionalization | Versatile, scalable | Longer synthesis time |
| 4 | Heterocyclic intermediates | Cyclization, acylation | Complex, for derivatives | Enables heterocyclic modifications | More complex, less direct |
Notes on Research Findings
- The synthesis methods are optimized for yield, purity, and scalability, with patent CN103265428B providing a comprehensive route involving Grignard reactions and acetal intermediates.
- The esterification route offers a practical alternative, especially for producing derivatives suitable for further polymerization or pharmaceutical applications.
- Controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical for successful synthesis.
- Environmental considerations suggest that methods involving fewer steps and milder conditions are preferable, aligning with green chemistry principles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
